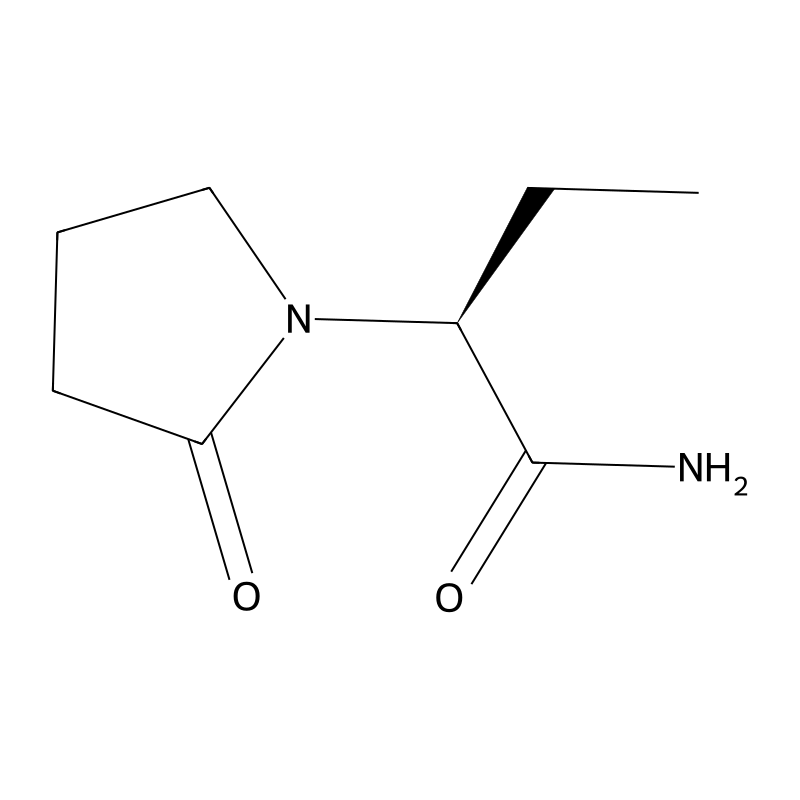

Levetiracetam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in water (104.0 g/100 mL). It is freely soluble in chloroform (65.3 g/100 mL) and in methanol (53.6 g/mL), soluble in ethanol (16.5 g/mL), sparingly soluble in acetonitrile (5.7 g/100 mL) and practically insoluble in n-hexane. (Solubility limits are expressed as g/100 mL solvent)

Synonyms

Canonical SMILES

Isomeric SMILES

Levetiracetam mechanism of action SV2A synaptic vesicle protein

Core Mechanism: SV2A Binding and Modulation

Levetiracetam (LEV) targets the synaptic vesicle protein 2A (SV2A), a ubiquitous component of synaptic vesicles in the brain [1] [2]. This interaction is central to its antiseizure effects.

- Identification of SV2A as the Binding Site: Research demonstrated that LEV binds specifically to SV2A. Brain membranes and synaptic vesicles from mice lacking the SV2A protein do not bind LEV, and LEV binds to SV2A expressed in non-neuronal cells, confirming SV2A is both necessary and sufficient for binding [1] [3]. A strong correlation exists between the affinity of LEV and its analogs for SV2A and their potency in protecting against seizures in animal models [1] [4].

- SV2A Protein and Its Proposed Functions: SV2A is a transmembrane glycoprotein with 12 transmembrane domains, belonging to the Major Facilitator Superfamily (MFS), and may function as a transporter [2] [5]. It is implicated in regulating vesicle exocytosis and modulating the calcium sensitivity of neurotransmitter release by interacting with the calcium sensor synaptotagmin [6] [2].

- Functional Consequences of LEV-SV2A Interaction: LEV binding is believed to modulate the function of SV2A, thereby regulating synaptic vesicle exocytosis and neurotransmitter release [7]. LEV reduces excessive, synchronized neuronal firing without affecting normal neurotransmission, suggesting it stabilizes hyperexcitable synapses [6] [7].

Structural Insights and Downstream Effects

Recent structural studies and research on LEV's downstream cellular effects provide a more detailed understanding of its mechanism.

- Structural Basis of Drug Recognition: Cryo-electron microscopy structures reveal that LEV and its more potent derivative brivaracetam (BRV) occupy the putative substrate-binding site within the transmembrane core of SV2A. The structures show SV2A in an outward-open conformation, and the additional propyl group in BRV creates extra contacts with SV2A, explaining its higher binding affinity [5].

- Impact on Presynaptic Calcium Channels: LEV inhibits presynaptic voltage-gated N-type (Cav2.2) calcium channels. This inhibition occurs through an intracellular pathway and is use-dependent, requiring neuronal activity. This effect is consistent with LEV entering synaptic vesicles during recycling and acting from the inside of the nerve terminal [8].

- Regulation of Other Presynaptic Proteins: Chronic LEV treatment can post-transcriptionally alter the levels of other key presynaptic proteins, decreasing several vesicular proteins while increasing levels of LRRK2, a protein associated with synaptic vesicle trafficking. This suggests LEV's action is mediated through the SV2A protein interaction network [9].

Experimental Data on LEV Binding

The table below summarizes key quantitative data on LEV binding to SV2A.

| Parameter | Finding | Significance / Context |

|---|---|---|

| Binding Kinetics [4] | Biphasic (fast & slow components) | Suggests complex binding to SV2A in its native membrane environment. |

| Binding Affinity (Kᵢ) [4] | 5.7 nM (human recombinant SV2A) | Measures high potency for its primary target; lower Kᵢ indicates higher affinity. |

| Species Correlation [4] | High correlation between rat brain and human recombinant SV2A | Supports the use of rodent models to study LEV's primary mechanism. |

| Specificity | Binds to SV2A, but not to SV2B or SV2C isoforms [1]. | Explains unique profile compared to other anticonvulsants. |

Key Experimental Protocols

Key methodologies from cited research illustrate how LEV's mechanism was elucidated.

Identifying SV2A as the Binding Site [1]:

- Preparation: Brain membranes and purified synaptic vesicles are isolated from wild-type and SV2A knockout mice.

- Binding Assay: Membranes/vesicles are incubated with a tritiated LEV derivative. Binding is measured via scintillation counting.

- Photoaffinity Labeling: A tritiated, photoactivatable LEV derivative is cross-linked to its binding site in purified synaptic vesicles using UV light. The labeled protein is analyzed by SDS-PAGE and autoradiography to determine its molecular mass.

- Heterologous Expression: Human SV2A, SV2B, and SV2C are cloned and expressed in mammalian cells. Binding of the tritiated LEV derivative is assessed to confirm SV2A is the specific target.

Assessing LEV's Effect on Presynaptic Calcium Channels [8]:

- Cell System: Freshly dissociated rat Superior Cervical Ganglion Neurons (SCGNs).

- Electrophysiology: Whole-cell patch-clamp recordings are performed to measure calcium currents (I_Ca).

- Drug Application: LEV is applied either extracellularly or intracellularly via the patch pipette. I_Ca is measured before and after application.

- Key Finding: Extracellular LEV has no immediate effect, but intracellular LEV significantly inhibits I_Ca, demonstrating an intracellular site of action.

Evaluating Chronic LEV Treatment on Presynaptic Proteins [9]:

- Animal Treatment: Adult male rats receive daily intraperitoneal injections of LEV (54 mg/kg) or saline (control) for 14 days.

- Tissue Preparation: Animals are sacrificed, and brain regions are dissected and homogenized.

- Protein Analysis: Crude synaptic membrane fractions are prepared. Protein levels of SV2A and other presynaptic proteins are analyzed by Western blotting.

- Data Analysis: Band intensities are quantified and normalized to controls to determine changes in protein expression.

Integrated Mechanism of Action

The diagram below synthesizes LEV's mechanism into a single pathway.

This compound's action is multifaceted. Its primary, high-affinity binding to SV2A modulates synaptic vesicle function. Subsequently, LEV indirectly inhibits presynaptic calcium channels from the intracellular side, likely after being transported into the neuron via vesicles. This integrated action on vesicle dynamics and calcium influx converges to reduce pathological neurotransmitter release and neuronal hypersynchronization, thereby controlling seizures [6] [8].

References

- 1. The synaptic vesicle protein SV2A is the binding site for ... [pmc.ncbi.nlm.nih.gov]

- 2. Synaptic Vesicle Glycoprotein 2A: Features and Functions [frontiersin.org]

- 3. The synaptic vesicle protein SV2A is the binding ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding characteristics of this compound to synaptic vesicle ... [sciencedirect.com]

- 5. Structural basis for antiepileptic drugs and botulinum ... [nature.com]

- 6. : From Molecules to Systems... This compound Mechanisms of Action [pmc.ncbi.nlm.nih.gov]

- 7. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 8. Articles The Synaptic Vesicle Glycoprotein 2A Ligand ... [sciencedirect.com]

- 9. This compound Affects Differentially Presynaptic Proteins in Rat ... [pmc.ncbi.nlm.nih.gov]

levetiracetam binding site synaptic vesicle glycoprotein 2A

The Core Binding Mechanism

The following table summarizes the key characteristics of levetiracetam's binding to its target:

| Feature | Description |

|---|---|

| Primary Target | Synaptic Vesicle Glycoprotein 2A (SV2A) [1] [2] [3]. |

| Target Localization | An integral membrane protein found on synaptic vesicles in presynaptic nerve terminals [1] [4] [5]. |

| Binding Specificity | Binds selectively to the SV2A isoform, with little to no affinity for the related SV2B and SV2C isoforms [1] [3]. |

| Binding Site Location | The putative substrate-binding site within the 12-transmembrane helix core of SV2A, facing the vesicular lumen [3]. |

| Key Structural Insight | Binding occurs when SV2A is in an "outward-open" conformation, which is accessible from the vesicle's interior [3]. |

| Functional Correlation | A strong correlation exists between the binding affinity of this compound analogues for SV2A and their anticonvulsant potency in animal models [1] [6]. |

The relationship between this compound, its target SV2A, and the subsequent biological effects can be visualized as follows:

This compound's pathway of action.

Structural Basis of SV2A and Drug Recognition

Recent breakthroughs in structural biology have provided an atomic-level view of how this compound interacts with SV2A.

- SV2A as a Major Facilitator Superfamily (MFS) Protein: SV2A belongs to the MFS, a large group of membrane transport proteins [3]. Its structure consists of 12 transmembrane helices (TM1-TM12) arranged in two domains (N- and C-terminal) that form a central cavity [3].

- The Binding Pocket: this compound and its more potent derivative, brivaracetam, occupy a site within this central cavity. The structure reveals that brivaracetam's higher affinity is due to an additional propyl group that creates more contact points with SV2A compared to this compound [3].

- Conformational State: The drug-binding site is accessible from the lumen of the synaptic vesicle, characterized by helices TM1 and TM7 being spread apart—a state known as the "outward-open" conformation [3].

Functional Consequences of Binding

While the exact functional mechanism is still under investigation, this compound's binding to SV2A is believed to modulate synaptic communication in several ways:

- Regulation of Neurotransmitter Release: By binding to SV2A, this compound modulates the protein's role in facilitating vesicle exocytosis and the subsequent release of neurotransmitters [1] [2]. It is thought to suppress neuronal hyperexcitability without affecting normal transmission [2].

- Interaction with the Calcium Sensor Synaptotagmin: SV2A interacts with synaptotagmin-1, a key calcium sensor on synaptic vesicles [3]. Through this interaction, this compound may influence the calcium sensitivity of the neurotransmitter release process [4].

- Inhibition of Presynaptic Calcium Channels: Some research indicates that this compound can inhibit N-type voltage-gated calcium channels, reducing calcium influx and thus dampening the excessive neurotransmitter release that can lead to seizures [7].

Key Experimental Evidence and Protocols

The identification of SV2A as the target was confirmed through a combination of experimental approaches, detailed below.

Key experimental approaches for target identification.

Detailed Experimental Methodologies

1. Photaffinity Labeling to Identify the Binding Protein [1]

- Purpose: To covalently tag and identify the unknown this compound-binding protein in the brain.

- Protocol:

- Membrane Preparation: Purify crude synaptosomal (P2) and synaptic vesicle (LP2) fractions from rat brain via differential centrifugation.

- Incubation with Radioligand: Incubate membranes with

[³H]ucb 30889, a tritiated, photoactivatable derivative of this compound. - UV Irradiation: Expose the mixture to UV light, causing the azide group on the radioligand to form a covalent bond with the nearby binding protein.

- Solubilization and Analysis: Solubilize the membranes, run the proteins on SDS-PAGE, and analyze the gel to identify the radiolabeled band (≈90 kDa).

2. Validation via SV2A Knockout (KO) Mice [1]

- Purpose: To confirm that SV2A is necessary for this compound binding.

- Protocol:

- Source Tissues: Prepare brain membranes and purified synaptic vesicles from wild-type (WT) and SV2A knockout (SV2A-/-) mice.

- Binding Assay: Perform radioligand binding assays using

[³H]ucb 30889on membranes from both groups. - Key Outcome: Binding is observed in WT membranes but is absent in SV2A-/- membranes, proving SV2A is essential.

3. Heterologous Expression in Fibroblasts [1]

- Purpose: To demonstrate that SV2A is sufficient for this compound binding.

- Protocol:

- Cloning and Transfection: Clone the human SV2A cDNA into an expression vector (e.g., pd40) and transiently transfect it into COS-7 fibroblasts. Use cells transfected with a control vector (e.g., β-galactosidase) or other SV2 isoforms (SV2B/SV2C) as controls.

- Binding Assay: Measure the specific binding of

[³H]ucb 30889to the transfected cells. - Key Outcome: Significant binding is detected only in cells expressing SV2A, not in controls or cells expressing SV2B/SV2C.

4. Correlation Between Binding and Seizure Protection [1]

- Purpose: To establish a functional link between SV2A binding and the drug's anticonvulsant effect.

- Protocol:

- Affinity Measurement: Determine the half-maximal inhibitory concentration (IC₅₀) of a series of this compound derivatives for binding to SV2A in brain membranes or recombinant systems.

- Efficacy Testing: Test the same derivatives for their ability to protect against seizures in an animal model of epilepsy (e.g., audiogenic mice).

- Statistical Analysis: Perform a correlation analysis between the binding affinity (IC₅₀) and the antiseizure potency (e.g., ED₅₀). A strong positive correlation validates SV2A as the therapeutically relevant target.

References

- 1. The synaptic vesicle protein SV2A is the binding site for ... [pmc.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 3. Structural basis for antiepileptic drugs and botulinum ... [nature.com]

- 4. : Features and Functions - PMC Synaptic Vesicle Glycoprotein 2 A [pmc.ncbi.nlm.nih.gov]

- 5. Synaptic Vesicle Glycoprotein 2A: Features and Functions [frontiersin.org]

- 6. Binding characteristics of this compound to synaptic vesicle ... [sciencedirect.com]

- 7. Articles The Synaptic Vesicle Glycoprotein 2A Ligand ... [sciencedirect.com]

Experimental Evidence from Preclinical Models

Key animal studies provide evidence for levetiracetam's anti-ictogenic and potential disease-modifying effects.

Pilocarpine Model of Mesial Temporal Lobe Epilepsy (MTLE)

- Objective: To analyze the impact of LEV on the development of epilepsy and associated network changes [1].

- Protocol: Rats were induced into status epilepticus (SE) with pilocarpine. A treatment group received LEV, and all animals were implanted with electrodes in hippocampal subregions for continuous EEG-video monitoring from day 4 to 14 after SE [1].

- Key Findings: Only 29% of LEV-treated animals developed spontaneous seizures compared to 100% of controls. Treated animals without seizures also showed significantly lower rates of interictal spikes and pathological high-frequency oscillations in the CA3 and subiculum, suggesting LEV can inhibit the reorganization of neural networks underlying epilepsy [1].

Kainate Model of Temporal Lobe Epilepsy

- Objective: To examine the effects of LEV on spontaneous EEG seizures and aberrant neurogenesis following kainate-induced SE [2].

- Protocol: this compound treatment was initiated 24 hours after induction of SE and continued for 25 days. The development of spontaneous seizures and the generation of new neurons were assessed 58 days after kainate administration [2].

- Key Findings: LEV treatment significantly decreased the duration of spontaneous EEG seizures and prevented the SE-induced increase in ectopic granule cells in the dentate hilus by suppressing abnormal neuronal proliferation and migration. This suggests an antiepileptogenic effect may be linked to the suppression of seizure-induced neurogenesis [2].

Lithium-Pilocarpine Status Epilepticus Model

- Objective: To investigate the efficacy of intravenous LEV as a treatment for ongoing status epilepticus [3].

- Protocol: Rats were treated with intravenous LEV (200-1200 mg/kg) in a single bolus either 10 or 30 minutes after the onset of behavioral SE. Behavioral and EEG responses were recorded, and neuronal injury was assessed via TUNEL staining 24 hours later [3].

- Key Findings: Doses of 1000 mg/kg or higher resulted in prolonged behavioral seizure attenuation. Animals that responded to LEV showed less neuronal injury in the hippocampus and other limbic structures, demonstrating neuroprotective potential [3].

Integrated Mechanism of Action Pathway

The following diagram integrates this compound's multi-targeted actions into a cohesive pathway that explains its antiepileptic and neuroprotective effects.

Pharmacokinetic Profile for Research Design

This compound's favorable pharmacokinetic properties make it an attractive candidate for clinical and preclinical research.

| Parameter | Profile | Research Implication |

|---|---|---|

| Bioavailability | ≈100% [4] [5] [6] | Excellent correlation between oral/IV dosing and systemic exposure. |

| Protein Binding | <10% (essentially unbound) [7] [4] [5] | Low potential for protein-binding displacement interactions; high free fraction. |

| Volume of Distribution | ~0.5–0.7 L/kg [7] [4] | Distributes freely into total body water. |

| Metabolism | Minimal, not hepatic CYP-dependent. Hydrolyzed in blood/tissues to inactive metabolite L057 [7] [5]. | Low risk of metabolic drug interactions. |

| Half-Life (Plasma) | 6–8 hours (adults) [7] [4] [5] | Supports twice-daily dosing in humans. |

| CSF/Brain Penetration | Rapid and dose-dependent [8] | Readily crosses the blood-brain barrier to reach the site of action. |

References

- 1. The anti-ictogenic effects of this compound are mirrored by ... [sciencedirect.com]

- 2. This compound suppresses development of spontaneous ... [pubmed.ncbi.nlm.nih.gov]

- 3. Intravenous--Levetiracetam-in-the-Rat-Pilocarpine-Induced ... [aesnet.org]

- 4. Clinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. Pharmacokinetic profile of this compound: toward ideal ... [sciencedirect.com]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. Blood and cerebrospinal fluid pharmacokinetics of the ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Levetiracetam's Anti-inflammatory Properties

Introduction and Mechanism Overview

Levetiracetam (LEV), a second-generation antiepileptic drug of the pyrrolidone class, has emerged as a promising multitarget therapeutic agent with significant anti-inflammatory and neuroprotective properties beyond its primary antiseizure indications. LEV exhibits a unique binding profile distinct from traditional anti-inflammatory drugs, primarily interacting with synaptic vesicle protein 2A (SV2A) to modulate neurotransmitter release and suppress neuronal hyperexcitability. [1] [2] The drug's pleiotropic mechanisms involve regulation of calcium homeostasis, GABAergic and glutamatergic systems, and intracellular signaling pathways that collectively contribute to its anti-inflammatory effects. [1] [3] [2] This comprehensive profile positions LEV as a compelling candidate for drug repurposing in various neuroinflammatory conditions, including neurodegenerative diseases, traumatic brain injury, and chemotherapy-induced cognitive impairment. [1] [3] [4]

The anti-inflammatory properties of LEV are particularly valuable given the limitations of conventional anti-inflammatory therapies. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes and carry risks of gastrointestinal and cardiovascular complications, LEV offers a favorable safety profile with minimal drug-drug interactions, making it suitable for vulnerable populations including elderly patients and those with comorbidities. [3] [5] [6] Furthermore, LEV's ability to penetrate the blood-brain barrier efficiently enables direct modulation of central nervous system inflammation, a critical advantage for addressing neuroinflammatory components of neurological disorders. [1] [3] [4]

Molecular Targets and Mechanisms of Action

Primary Molecular Targets

SV2A Modulation: LEV's primary mechanism involves selective binding to synaptic vesicle glycoprotein 2A (SV2A), which regulates synaptic vesicle exocytosis and neurotransmitter release. This interaction modulates presynaptic neurotransmitter release, particularly glutamate, reducing excitotoxicity and subsequent neuroinflammatory cascades. Through SV2A binding, LEV normalizes synaptic function in hyperexcitable neurons without suppressing normal neuronal activity, providing a targeted approach to inflammation triggered by neuronal hyperactivity. [1] [3] [2]

Ion Channel Regulation: LEV exhibits significant effects on voltage-gated ion channels, particularly through inhibition of N-type calcium channels and specific potassium channels. By modulating calcium influx into neurons, LEV reduces intracellular calcium release from endoplasmic reticulum stores, thereby attenuating calcium-dependent proinflammatory signaling pathways. This regulation of neuronal excitability directly impacts neuroinflammation by decreasing the release of proinflammatory mediators triggered by excessive neuronal activity. [1] [3] [2]

GABA and Glutamate Systems: LEV indirectly enhances GABAergic inhibition without direct GABA receptor binding, potentially through increased GABA synthesis or impaired GABA uptake. Additionally, LEV inhibits AMPA-type glutamate receptors in a use-dependent manner, reducing excitotoxic neuronal damage and subsequent inflammatory responses. This dual modulation of major neurotransmitter systems contributes significantly to its anti-inflammatory effects in conditions characterized by excitotoxicity. [1] [2]

Inflammatory Signaling Pathways

This compound's impact on inflammatory signaling pathways represents a crucial component of its anti-inflammatory mechanism. The diagram above illustrates how LEV targets multiple points in the neuroinflammatory cascade:

NF-κB Pathway Suppression: LEV significantly inhibits the activation and nuclear translocation of nuclear factor kappa B (NF-κB), a master regulator of inflammation. This inhibition occurs in a dose-dependent manner, leading to reduced transcription of proinflammatory genes including TNF-α, IL-1β, and IL-6. [3] [7] [8] This pathway represents a primary mechanism for LEV's broad anti-inflammatory effects across various disease models.

MAPK/JNK Signaling Modulation: LEV suppresses the JNK/MAPK/NF-κB pathway in activated microglia, particularly under hyperglycemic conditions. This inhibition prevents the downstream production of inflammatory mediators and reduces microglial activation, a key driver of neuroinflammation in conditions ranging from diabetic neuropathy to neurodegenerative diseases. [3] [7]

Microglial Modulation: LEV demonstrates significant effects on microglial activation states, inhibiting the conversion to proinflammatory phenotypes and reducing the release of associated cytokines. This effect was particularly evident in models of epileptogenesis following status epilepticus, where LEV inhibited BV-2 microglia activation, thereby limiting inflammation-associated neurodegeneration. [3] [7]

Quantitative Experimental Evidence

Anti-inflammatory Effects Across Disease Models

Table 1: Documented Anti-Inflammatory Effects of this compound in Preclinical Models

| Experimental Model | Key Inflammatory Markers Affected | Reported Efficacy | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Kainic acid-induced seizures | ↓ IL-1β, ↓ neuronal damage | Significant reduction in neuronal damage | SV2A-mediated modulation of neurotransmitter release & cytokine inhibition | [3] |

| Traumatic brain injury | Reversed chronic IL-1β elevation | Normalization of IL-1β levels | Inhibition of proinflammatory signaling pathways | [3] |

| Doxorubicin-induced chemobrain | ↓ TNF-α, ↓ NF-κB expression (dose-dependent) | Dose-dependent suppression of inflammation | Transcriptional regulation of cytokine expression via NF-κB pathway | [3] |

| Streptozotocin-induced diabetic model | ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↑ IL-10 | Improved cerebral metabolic profiles | Suppression of microglial activation via JNK/MAPK/NF-κB pathway | [3] [7] |

| Pilocarpine-induced status epilepticus | Suppressed microglial activation, ↓ TNF-α, ↓ IL-1β | Reduced inflammation-associated neurodegeneration | Inhibition of microglial activation and cytokine production | [3] |

| Sciatic nerve injury | Higher GAP-43 and S-100 reactivity, improved functional index | Enhanced neuronal regeneration, particularly in chronic phase | Reduced inflammatory cytokines TNF-α, IL-1β, IL-6 | [8] |

| Ischemic stroke | ↓ IL-1β, ↓ TNF-α | Neuroprotection and functional improvement | Modulation of cytokine production and inflammatory transcriptional pathways | [3] |

Effects on Oxidative Stress Parameters

Table 2: this compound's Impact on Oxidative Stress Markers

| Oxidative Stress Parameter | Effect of this compound | Experimental Context | Functional Significance |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Significant reduction | Multiple neurodegeneration models | Decreased oxidative damage to cellular components |

| Lipid Peroxidation (MDA levels) | Decreased | CNS injury models | Reduced membrane damage and improved neuronal integrity |

| Antioxidant Enzymes (SOD, GPx) | Increased activity | Chemotherapy-induced cognitive impairment | Enhanced endogenous antioxidant defense systems |

| Glutathione Levels | Restoration | Diabetic neuropathy models | Improved cellular redox balance and detoxification capacity |

The quantitative data from experimental studies consistently demonstrates LEV's ability to modulate key inflammatory mediators across diverse pathological conditions. The dose-dependent efficacy observed in multiple studies, particularly for NF-κB suppression, suggests a specific receptor-mediated mechanism rather than non-specific effects. [3] The temporal pattern of anti-inflammatory action varies by model, with some studies showing rapid effects on cytokine production while others demonstrate progressive improvement over extended treatment periods, particularly in chronic injury models. [3] [8]

Experimental Protocols and Methodologies

In Vivo Assessment Protocols

Sciatic Nerve Injury Model: The functional recovery following LEV administration can be quantitatively assessed using the Sciatic Functional Index (SFI) in rodent models. The protocol involves: (1) inducing sciatic nerve compression for 60 seconds using a 2mm wide clamp; (2) administering LEV intraperitoneally at 50 mg/kg/day; (3) performing serial SFI assessments on days 7, 14, 21, and 28 post-injury; (4) calculating SFI using the formula:

SFI = -[38.3 × (EPL - NPL)/NPL] + [109.5 × (ETS - NTS)/NTS] + [13.3 × (EIT - NIT)/NIT] - 8.8where E represents experimental and N represents normal contralateral limbs, PL represents print length, TS represents toe spread, and IT represents intermediate toe spread; (5) histological and immunohistochemical analysis for regeneration markers (GAP-43, S-100) at endpoint. [8]Cytokine Modulation Studies: Evaluation of LEV's effects on neuroinflammatory markers requires specific protocols: (1) appropriate disease model induction (e.g., pilocarpine for status epilepticus, kainic acid for seizures, doxorubicin for chemobrain); (2) LEV administration across a dose range (typically 50-100 mg/kg/day) with appropriate vehicle controls; (3) tissue collection at predetermined timepoints with careful preservation of protein and RNA integrity; (4) quantitative analysis of cytokine levels (TNF-α, IL-1β, IL-6, IL-10) via ELISA or multiplex immunoassays; (5) assessment of inflammatory pathway activation through Western blot analysis of NF-κB, MAPK/JNK, and related signaling molecules; (6) immunohistochemical evaluation of microglial activation markers (Iba1) and astrocytic response (GFAP). [3] [7] [8]

In Vitro Mechanistic Studies

Microglial Activation Assays: To investigate LEV's direct effects on microglial inflammatory responses, the following protocol is recommended: (1) culture BV-2 microglial cells or primary microglia; (2) pre-treat with LEV across a concentration range (0.1-10 mM) for 2 hours; (3) stimulate with LPS (100 ng/ml) or appropriate inflammogen for 6-24 hours; (4) measure cytokine secretion in supernatants via ELISA; (5) analyze inflammatory signaling pathway activation through Western blot for NF-κB p65, IκB degradation, and MAPK phosphorylation; (6) assess nuclear translocation of NF-κB via immunocytochemistry; (7) evaluate reactive oxygen species production using DCFDA or similar probes; (8) examine phagocytic activity using fluorescent beads or zymosan particles. [3] [7]

Synaptic Function Studies: To elucidate LEV's effects on neurotransmitter release and its connection to inflammatory processes: (1) prepare synaptosomal fractions or neuronal cultures; (2) measure glutamate and GABA release under depolarizing conditions with and without LEV treatment; (3) assess calcium influx using fluorescent indicators (Fura-2, Fluo-4); (4) evaluate synaptic vesicle pooling and trafficking using FM dyes; (5) investigate SV2A involvement through knockdown or overexpression approaches; (6) examine the relationship between neuronal activity and inflammatory mediator release from glial cells in co-culture systems. [1] [2]

Research Gaps and Future Directions

Despite compelling preclinical evidence for LEV's anti-inflammatory properties, several critical research gaps remain unresolved. The translational challenges from animal models to human applications are significant, as most current evidence derives from acute injury models rather than chronic neurodegenerative conditions that more accurately reflect human disease progression. [3] [4] Additionally, the duality of LEV's cognitive effects presents a paradox - while many studies demonstrate cognitive improvement through reduced inflammation and neuroprotection, some clinical reports note cognitive side effects including irritability and memory complaints in epilepsy patients, highlighting the need for better understanding of dose-response relationships and individual susceptibility factors. [3] [4]

Future research should prioritize several key areas: (1) Well-designed clinical trials specifically investigating LEV's anti-inflammatory effects in non-epileptic conditions characterized by chronic neuroinflammation, such as Alzheimer's disease, Parkinson's disease, and chemotherapy-related cognitive impairment; [3] [4] (2) Biomarker development to identify patient populations most likely to benefit from LEV's anti-inflammatory properties, potentially focusing on inflammatory signatures in CSF or serum; (3) Dose optimization studies to establish anti-inflammatory dosing regimens that may differ from antiseizure protocols; (4) Combination therapy approaches exploring potential synergistic effects of LEV with established anti-inflammatory agents or disease-modifying therapies; (5) Long-term safety and efficacy data specifically regarding the anti-inflammatory applications in diverse patient populations. [3] [4]

The mechanistic relationship between LEV's effects on synaptic function through SV2A binding and its anti-inflammatory actions represents a particularly intriguing area for future investigation. Understanding whether these activities represent independent or interconnected mechanisms will be crucial for optimizing LEV's therapeutic application for inflammatory conditions and potentially informing the development of more targeted anti-inflammatory interventions with improved safety profiles. [1] [3] [2]

Conclusion

References

- 1. This compound Mechanisms of Action: From Molecules to Systems... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Mechanisms of Action: From Molecules to ... [mdpi.com]

- 3. Exploring how this compound mitigates toxicity and ameliorates ... [pmc.ncbi.nlm.nih.gov]

- 4. An antiseizure drug with unique neuroprotective properties [sciencedirect.com]

- 5. - Anti Drugs 101: Types, Uses, and Risks Inflammatory [rupahealth.com]

- 6. NSAIDs Drugs - List of Common Brands & Generics - Drugs.com [drugs.com]

- 7. Exploring how this compound mitigates toxicity and ... [frontiersin.org]

- 8. Evaluating the Neuroprotective Effects of this compound on ... [mdpi.com]

levetiracetam effect on GABAergic and glutamatergic systems

GABAergic System Effects

Levetiracetam's impact on the GABAergic system is primarily indirect and restorative.

- Receptor Stabilization: During lithium-pilocarpine-induced seizures in rats, the density of GABAA receptors significantly decreases. Pre-treatment with LEV maintains the number of these receptors at control levels, suggesting a protective effect on inhibitory neurotransmission during hyperexcitability [1].

- Synaptic Vesicle Modulation: Since SV2A is present in both GABAergic and glutamatergic terminals, LEV's binding to SV2A is thought to help balance excitatory and inhibitory signals in the hippocampus. This modulation is not direct but is linked to its action on SV2A and calcium channels [2].

Glutamatergic System Effects

This compound directly and indirectly dampens excitatory glutamatergic signaling.

- AMPA Receptor Inhibition: LEV acts as a negative allosteric modulator of AMPA-type glutamate receptors [3] [4]. This reduces fast excitatory synaptic transmission, contributing to its anti-seizure and potentially neuroprotective effects.

- Presynaptic Glutamate Release Reduction: By binding to SV2A and inhibiting N-type calcium channels, LEV limits calcium-dependent vesicle release [5] [3]. This suppresses the excessive release of glutamate that can lead to neuronal hyperexcitability and excitotoxicity.

The diagram below integrates these mechanisms into a cohesive signaling pathway.

Experimental Protocols for Key Findings

For researchers aiming to replicate or build upon these findings, here are methodologies from key studies.

| Study Focus | Experimental Model | Treatment Protocol | Key Assessment Methods |

|---|---|---|---|

| Receptor Density (GABA & Glutamate) [1] | Lithium-pilocarpine seizure model in rats | LEV (600 mg/kg, i.p.) 40 min before pilocarpine | Ex vivo radioligand binding with [³H]-SR 95531 (GABAA), ³Hbaclofen (GABAB), ³НMK-801 (NMDA), [³H]LY 354740 (mGluR). |

| Microglial & Astrocytic Changes [4] | Kainic acid (KA) rat model of TLE | 3 weeks of oral LEV treatment after latent period | Triple fluorescent immunolabeling and cell counting in hippocampus, amygdala, piriform cortex; continuous video monitoring for seizures. |

| Anti-ictogenic Effects & HFOs [6] | Pilocarpine rat model of MTLE | Subcutaneous osmotic pump delivering 300 mg/kg/day LEV for 2 weeks, starting post-SE. | Continuous 24/7 EEG-video monitoring (days 4-14 post-SE); manual seizure detection; analysis of interictal spike rates and high-frequency oscillations (HFOs). |

Research Implications and Future Directions

The multifaceted mechanism of LEV positions it as a promising candidate for drug repurposing beyond epilepsy [5] [3]. Key implications include:

- Neuroprotection: Its antioxidant and anti-inflammatory properties, coupled with the ability to reduce excitotoxicity, make LEV a candidate for investigating cognitive impairment in conditions like chemotherapy-related decline and Alzheimer's disease [5].

- Cellular-Level Differences: Comparative studies with its analogue brivaracetam (BRV) reveal that despite sharing the SV2A target, their effects can diverge significantly. For example, BRV was found to increase microglial density in epileptic rats, whereas LEV did not, highlighting that higher SV2A affinity does not necessarily translate to superior or identical effects in all contexts [4].

Important Considerations and Limitations

When interpreting the data or designing experiments, it is critical to consider the following:

- Indirect GABAergic Effects: LEV has no known direct agonist or antagonist action on GABA receptors. Its effects on GABAergic signaling are likely secondary to SV2A binding and modulation of presynaptic vesicle function [3] [2].

- Context-Dependent Efficacy: The anti-inflammatory and neuroprotective effects of LEV are not universally observed. Some chronic neurodegeneration models report no significant benefit, suggesting its efficacy is highly dependent on the specific pathophysiological context [5].

- Seizure Aggravation Risk: Although a first-line treatment, LEV can paradoxically aggravate seizures in a small subset of patients across different epilepsy types and etiologies. The risk factors for this compound-Induced Seizure Aggravation (LISA) are not yet well-delineated and warrant further study [7].

References

- 1. The role of glutamate and GABA receptors in ... [link.springer.com]

- 2. The Effect of Co-Administration of this compound or ... [mdpi.com]

- 3. This compound Mechanisms of Action: From Molecules to ... [mdpi.com]

- 4. Marked differences in the effects of this compound and its ... [frontiersin.org]

- 5. Exploring how this compound mitigates toxicity and ameliorates ... [pmc.ncbi.nlm.nih.gov]

- 6. The anti-ictogenic effects of this compound are mirrored by ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound-induced seizure aggravation-case series ... [sciencedirect.com]

Genetic Polymorphisms and Levetiracetam Response: A Comprehensive Technical Guide for Researchers

Introduction and Key Genetic Associations

Levetiracetam (LEV) is a widely prescribed antiseizure medication with a unique mechanism of action primarily through binding to the synaptic vesicle protein SV2A. Despite its broad efficacy, significant interindividual variability exists in both therapeutic response and adverse effects, with approximately 20-30% of patients exhibiting poor response or intolerable psychiatric side effects. This variability has prompted extensive pharmacogenomic investigations to identify genetic factors influencing LEV outcomes. Research to date has revealed that LEV response involves a complex interplay of multiple genetic factors spanning genes involved in synaptic function, neurotransmitter systems, drug transport, and neuronal signaling pathways.

The current genetic understanding of LEV response encompasses several key associations: First, variations in presynaptic genes (SPNS3, HDC, MDGA2, NSG1, RASGEF1C) have been collectively associated with prediction of clinical response with approximately 91% accuracy. Second, synaptic neurotransmission pathways, particularly those involving glutamatergic signaling (PRKCB, DLG2), appear significantly associated with response variability. Third, polygenic risk for schizophrenia has been identified as a risk factor for LEV-associated psychotic reactions, suggesting shared genetic architecture between idiopathic psychiatric conditions and drug-induced adverse effects. Finally, polymorphisms in drug transporter genes (particularly ABCB1) have been associated with LEV serum concentrations and treatment resistance, though findings vary across ethnic populations [1] [2] [3].

Research Methodologies and Study Designs

Cohort Selection and Phenotyping Strategies

Research in LEV pharmacogenomics has employed diverse methodological approaches with careful attention to cohort selection and phenotyping. Studies typically utilize case-control designs with extreme phenotype sampling to enhance statistical power. The definition of "cases" varies by research focus: for efficacy studies, drug-resistant patients are typically defined as those whose treatment with appropriately prescribed LEV at maximal tolerated doses failed to achieve seizure freedom after 12 months, while drug-responsive controls remain seizure-free for at least one year. For adverse effect studies, cases are defined using strict temporal criteria (symptoms occurring within 6 months of LEV initiation, improving after dose reduction/withdrawal, and not attributable to other causes) with specific behavioral (agitation, aggression, irritability) or psychotic (hallucinations, delusions, psychomotor disturbances) phenotypes [4] [2].

- Multi-center collaborations: Large consortia like EpiPGX have assembled cohorts from 10+ sites across Europe, Australia, and the United States to achieve sufficient sample sizes.

- Ancestry considerations: Most studies to date have focused on European ancestry populations to minimize population stratification confounding, though recent studies in Chinese Uygur and Saudi populations have expanded ethnic representation.

- Tissue-based approaches: Some investigations have utilized hippocampal tissue from epilepsy surgery patients, enabling direct analysis of brain transcriptomic signatures associated with LEV response [2] [3] [5].

Genomic Technologies and Analytical Approaches

Advanced genomic technologies have been applied to unravel the genetic architecture of LEV response, with approaches evolving from candidate gene studies to comprehensive genome-wide analyses:

Table 1: Genomic Technologies in LEV Pharmacogenomics Research

| Technology | Applications | Key Findings |

|---|---|---|

| Whole Genome Sequencing | Identification of common and rare variants associated with LEV response | Common polymorphisms in SPNS3, HDC, MDGA2, NSG1, RASGEF1C predicting response with ~91% accuracy [1] |

| Genome-Wide Association Studies (GWAS) | Univariate analysis of common variants (MAF>5%) | No individual SNPs reached genome-wide significance; polygenic architecture suggested [2] |

| Exome Sequencing | Rare variant burden analysis | No significant enrichment of rare variants in schizophrenia-associated genes or SV2A in LEV-induced psychosis [2] |

| Transcriptomic Analysis | Genome-wide expression arrays in hippocampal tissue | Abundant synapse-associated mRNA signatures in LEV a priori non-responders [5] |

| Polygenic Risk Scoring | Assessment of cumulative common variant burden | Significant association between schizophrenia PRS and LEV-induced psychotic reactions [2] |

Analytical frameworks have correspondingly advanced to include gene-based and pathway-based analyses that aggregate signals across multiple variants, addressing the challenge of polygenic inheritance where individual variants exert small effects. For rare variant analysis, burden tests examine the cumulative frequency of rare variations within specific genes or pathways. Functional validation through luciferase reporter assays has provided mechanistic insights, as demonstrated for the PIGP promoter SNP rs9305614, which showed significantly stronger activation by the LBP-1 transcription factor in LEV non-responders [5] [6].

Genetic Variants Associated with LEV Efficacy

Synaptic Genes and Neurotransmission Pathways

Whole genome sequencing studies have identified several key genes harboring polymorphisms associated with LEV efficacy, with most playing roles in synaptic function and neurotransmitter release:

Table 2: Key Genes Associated with LEV Efficacy and Their Functions

| Gene | Function | Polymorphism Type | Association with LEV Response |

|---|---|---|---|

| SPNS3 | Atypical solute carrier transporter homologous to SV2A | Common variants (MAF>5%) | Part of a 5-gene set predicting clinical response with ~91% accuracy [1] |

| NSG1 | Involved in synaptic neurotransmission and modulator of synaptic development | Common and rare variants | Associated in both common variant and targeted analyses [1] [4] |

| MDGA2 | Synaptic adhesion molecule regulating GABAergic and glutamatergic synapse development | Common variants (MAF>5%) | Part of predictive gene set; implicated in synaptic balance [1] |

| RASGEF1C | Synaptic function and neuronal connectivity | Common variants (MAF>5%) | Component of predictive gene set [1] |

| PRKCB | Protein kinase C involved in glutamatergic neurotransmission | Rare and low-frequency variants (MAF<5%) | Identified through gene-based analysis [1] |

| DLG2 | Scaffolding protein at excitatory synapses, regulates synaptic plasticity | Rare and low-frequency variants | Associated in gene-based and targeted analyses [1] |

Gene-based and pathway-based analyses of rare and low-frequency variants (MAF<5%) have revealed additional associations with LEV response. These include genes involved in axon guidance and neural circuit formation (FILIP1, SEMA6D), as well as pathways with established roles in synaptic neurotransmission, such as WNT5A-dependent internalization of FZD4 and disinhibition of SNARE formation. The WNT signaling pathway, in particular, represents a promising area for further investigation given its role in synaptic development and function, with the PIGP gene (involved in Wnt signaling) showing both expression differences and promoter polymorphisms in LEV non-responders [1] [5].

Drug Transporter Polymorphisms

Polymorphisms in the ABCB1 gene, encoding the drug efflux transporter P-glycoprotein, have been extensively studied for their potential role in LEV pharmacokinetics and treatment resistance. While findings have been somewhat inconsistent across studies and populations, recent evidence suggests these polymorphisms may influence LEV serum concentrations:

- ABCB1 C3435T: The TT genotype has been associated with significantly higher LEV serum concentrations and concentration-to-dose ratios in Uygur Chinese children, suggesting reduced P-gp efflux activity and enhanced drug availability [3].

- ABCB1 G2677T/A: The GT, TT, GA, and AT genotypes similarly correlated with elevated LEV levels compared to GG carriers, supporting a role for this polymorphism in LEV disposition [3].

- Ethnic variability: A study in Saudi epileptic pediatric patients found that good responders were significantly more likely to carry the TT genotypes at both rs1045642 (C3435T) and rs2032582 (G2677T/A) compared to poor responders, with the T-G-C haplotype exclusively present in poor responders [7].

The association between ABCB1 polymorphisms and LEV response exemplifies the importance of ethnic considerations in pharmacogenomics, as allele frequencies and their functional consequences can vary substantially across populations. Additionally, these findings support the pharmacokinetic hypothesis of drug resistance in epilepsy, which proposes that overexpression or enhanced activity of drug efflux transporters at the blood-brain barrier limits ASM access to brain targets [3] [7].

Genetic Factors in LEV Adverse Effects

Psychiatric and Behavioral Adverse Reactions

A significant concern in LEV therapy is the development of psychiatric adverse effects, which occur in 10-20% of patients and include behavioral disturbances (irritability, aggression) in approximately 10-20% and psychotic reactions in about 1%. Genetic studies have revealed two primary mechanisms underlying these adverse effects: dopaminergic pathway polymorphisms that predispose to behavioral symptoms, and polygenic risk for psychiatric disorders that increases susceptibility to more severe psychotic reactions [2] [8].

The dopaminergic hypothesis of LEV-induced behavioral adverse effects is supported by candidate gene studies focusing on polymorphisms in genes regulating dopamine availability and signaling:

- DBH rs1611115: This polymorphism in the dopamine β-hydroxylase gene, which converts dopamine to norepinephrine, has been associated with increased risk for LEV-induced irritability and aggression, with variants linked to decreased dopaminergic activity particularly implicated [8].

- COMT rs4680: The catechol-O-methyltransferase gene contains a functional polymorphism (Val158Met) that affects dopamine degradation rate, with the Met allele associated with reduced enzyme activity and higher synaptic dopamine levels, potentially modifying risk for behavioral adverse effects [8].

- ANKK1/DRD2 rs1800497: Also known as the Taq1A polymorphism, this variant near the dopamine D2 receptor gene showed the strongest association in meta-analysis, with the A1 allele linked to reduced D2 receptor density and increased risk for psychiatric side effects of LEV [8].

These findings collectively suggest that genetic variation affecting dopaminergic tone and signaling efficiency may predispose patients to develop behavioral adverse effects when exposed to LEV, possibly through disruption of frontostriatal circuits involved in impulse control and emotional regulation.

Polygenic Risk for Psychiatric Adverse Effects

For more severe psychotic reactions to LEV, research has revealed a different genetic architecture characterized by polygenic risk rather than single-gene effects. Genome-wide association studies failed to identify individual common variants meeting genome-wide significance thresholds for LEV-induced psychotic reactions, suggesting a highly polygenic architecture without major effect loci. However, when common variant effects were aggregated into polygenic risk scores (PRS), cases of LEV-associated psychotic reaction showed significantly increased PRS for schizophrenia compared to controls. This association was specific to psychotic reactions rather than broader behavioral adverse effects, suggesting some phenotypic specificity in the genetic relationship [2] [9].

The rare variant burden analysis in genes associated with schizophrenia (SLC6A1, SETD1A, and BRM12) or in LEV's molecular target SV2A revealed no significant enrichment in cases of LEV-induced psychosis compared to controls. This indicates that rare variants with large effect sizes in these particular genes do not contribute substantially to this adverse drug reaction, though larger sample sizes are needed to definitively exclude modest rare variant contributions [2].

Molecular Pathways and Research Workflows

Key Pathways in LEV Response and Resistance

The molecular mechanisms of LEV response and resistance involve multiple interconnected pathways centered on synaptic function and neuronal excitability. The diagram below illustrates the key pathways and their interactions:

Figure 1: Molecular Pathways in LEV Response and Resistance. LEV binds to SV2A, modulating neurotransmitter release and influencing the balance between glutamatergic and GABAergic transmission. Additional pathways like Wnt signaling may affect synaptic plasticity and SV2A expression, collectively determining neuronal excitability and seizure control.

The presynaptic mechanisms depicted in Figure 1 represent LEV's primary site of action, with SV2A binding modulating synaptic vesicle exocytosis and subsequently influencing the excitation-inhibition balance through effects on both glutamate and GABA release. The Wnt signaling pathway, identified through transcriptomic analyses of hippocampal tissue from LEV non-responders, may represent a compensatory mechanism in pharmacoresistant patients, potentially through epigenetic modifications that alter the expression of synaptic proteins including SV2A [5] [6].

Research Workflow for LEV Pharmacogenomics

A systematic approach to investigating the genetic basis of LEV response involves multiple methodological stages from cohort assembly to functional validation:

Figure 2: Research Workflow for LEV Pharmacogenomics Studies. The process begins with careful cohort assembly and extreme phenotype stratification, followed by comprehensive genotyping/sequencing. Multiple analysis approaches are applied in parallel to capture different aspects of genetic contribution, with promising leads advanced to functional validation.

This integrated workflow highlights the importance of complementary approaches to capture the full spectrum of genetic influences on LEV response, from common variants with small effects identified through GWAS and PRS to rare variants with larger effects detected through burden testing, and functional insights gained through transcriptomic and pathway analyses. The functional validation stage typically involves in vitro approaches (e.g., luciferase reporter assays for promoter variants), in vivo models, or mechanistic studies of identified pathways [1] [2] [5].

Clinical Translation and Future Directions

The translation of pharmacogenomic findings for LEV into clinical practice remains at an early stage, though several promising avenues are emerging. Currently, no genetic markers have achieved sufficient validation for routine clinical use in predicting LEV response or adverse effects, but research progress suggests several potential applications in personalized epilepsy treatment.

For clinical implementation, the strongest evidence currently supports the potential use of:

- Polygenic risk scores for schizophrenia as a means to identify patients at elevated risk for LEV-induced psychotic reactions, particularly in high-risk populations where alternative ASMs might be considered.

- Dopaminergic pathway polymorphisms as part of risk assessment for behavioral adverse effects, especially in patients with pre-existing behavioral vulnerabilities or history of adverse psychiatric responses to ASMs.

- ABCB1 genotyping in specific ethnic populations where validated associations with LEV pharmacokinetics exist, potentially guiding dose adjustments to optimize therapeutic drug concentrations.

The predictive performance of current genetic markers remains insufficient for standalone clinical decision-making. The combination of common polymorphisms in SPNS3, HDC, MDGA2, NSG1 and RASGEF1C achieved approximately 91% predictive accuracy for LEV response in one study (~94% positive predictive value, ~85% negative predictive value), suggesting potential for multi-gene prediction panels once validated in independent cohorts [4].

Significant research gaps remain to be addressed, including the need for larger, diverse cohorts to enhance statistical power for identifying variants with small effect sizes, the inclusion of non-European populations to ensure generalizability across ethnic groups, and functional studies to elucidate the biological mechanisms underlying statistical associations. Additionally, the integration of genetic data with clinical factors (e.g., epilepsy type, concomitant medications, comorbidities) will be essential for developing comprehensive prediction models that maximize clinical utility.

References

- 1. [1909.10580] Whole genome sequencing identifies putative... [arxiv.org]

- 2. A pharmacogenomic assessment of psychiatric adverse ... [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Drug Monitoring [journals.lww.com]

- 4. Whole genome sequencing identifies putative associations ... [medrxiv.org]

- 5. Synaptic signatures & corresponding promoter SNPs in ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound resistance: Synaptic signatures & ... [sciencedirect.com]

- 7. Polymorphisms in the Drug Transporter Gene ABCB1 Are ... [mdpi.com]

- 8. variation in dopaminergic activity is associated with the risk for... Genetic [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic Mechanisms Behind Severe Psychotic Reactions ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol: HPLC-UV Method for Determination of Levetiracetam in Human Serum

Introduction

Levetiracetam (LEV), a broad-spectrum antiseizure medication, is increasingly used as a first-line treatment for various seizure types due to its favorable pharmacokinetic profile, minimal drug-drug interactions, and high bioavailability [1]. Despite its predictable pharmacokinetics, Therapeutic Drug Monitoring (TDM) is clinically indicated in specific populations such as pediatric and elderly patients, pregnant women, individuals with renal impairment, and in cases of suspected poor compliance or drug-drug interactions [2] [3]. The generally accepted therapeutic range for this compound is 5–41 μg/mL, with some sources suggesting a narrower range of 12–46 μg/mL [2] [3] [4].

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) represents a cost-effective, reliable, and widely accessible analytical technique for routine TDM of LEV, especially in resource-limited settings where sophisticated equipment like LC-MS/MS may not be available [2] [4]. This document outlines a detailed, validated protocol for the quantification of this compound in human serum using HPLC-UV, supporting its application in clinical drug monitoring and pharmacokinetic studies.

Materials and Methods

Reagents and Chemicals

- This compound reference standard (purity ≥ 98%)

- Internal Standard (IS): Theophylline or Caffeine (HPLC grade)

- HPLC-grade solvents: Acetonitrile, Methanol, Water

- Potassium dihydrogen phosphate (for buffer preparation)

- Dimethyl sulfoxide (DMSO) or other extraction solvents

- Blank human serum for preparation of calibration standards and quality control samples

Instrumentation and Chromatographic Conditions

The following table summarizes the core chromatographic conditions as reported in multiple validated methods:

Table 1: Chromatographic Conditions for HPLC-UV Analysis of this compound

| Parameter | Method 1 [2] | Method 2 [3] | Method 3 [4] |

|---|---|---|---|

| Column | C18 (Reverse Phase) | C18 (Reverse Phase) | Symmetry C18 (150 x 3.0 mm, 3.5 μm) |

| Mobile Phase | KH₂PO₄ Buffer : ACN | Water : ACN (90:10, v/v) | KH₂PO₄ Buffer (10 mM, pH 4.6) : ACN (93:7, v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.5 mL/min |

| Detection Wavelength | 205 nm | 192 nm | 192 nm |

| Column Temperature | 40°C | Room Temperature | Ambient |

| Injection Volume | 10 μL | 40 μL | 20 μL |

| Run Time | 15 min | 15 min | 9 min |

| Internal Standard | Theophylline | Caffeine | Not specified |

Experimental Workflow

The overall experimental procedure, from sample preparation to data analysis, is depicted below:

Method Validation

The method should be validated according to international guidelines, such as the ICH Q2(R1) or FDA/EMA bioanalytical method validation guidelines [2] [3]. Key validation parameters and typical acceptance criteria are summarized below:

Table 2: Method Validation Parameters and Results

| Validation Parameter | Experimental Procedure | Acceptance Criteria & Typical Results |

|---|---|---|

| Specificity/Selectivity | Analyze blank serum from at least 6 different sources. No interference at retention times of LEV and IS. | No significant interference (>20% of LLOQ for analyte, >5% for IS) from endogenous compounds [4]. |

| Linearity | Analyze minimum of 6 non-zero calibration standards, processed in triplicate. | Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal value [2] [5]. |

| Precision & Accuracy | Analyze QC samples (LQC, MQC, HQC) in replicates (n=5) within a run (intra-day) and over 3 different days (inter-day). | Precision (RSD%): ≤15% (≤20% for LLOQ). Accuracy (% Bias): ±15% (±20% for LLOQ) [3] [4]. |

| Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | LOD = 3.3σ/S; LLOQ = 10σ/S, where σ is SD of blank response and S is slope of calibration curve. | LOD: ~0.19 μg/mL [4]. LLOQ: 3-5 μg/mL with precision ≤20% and accuracy 80-120% [3]. |

| Extraction Recovery | Compare peak areas of extracted QC samples with post-extraction spiked samples at same concentrations. | Consistent and high recovery. Not necessarily 100%, but should be precise [3]. |

| Robustness | Deliberate, small variations in flow rate (±0.1 mL/min), mobile phase ratio (±2%), column temperature (±2°C), wavelength (±2 nm). | Method retains reliability and system suitability criteria are met [2]. |

| Stability | Evaluate QC samples after short-term (room temp), long-term (-80°C), and freeze-thaw cycles. | Concentration within ±15% of nominal value [3]. |

The following diagram illustrates the logical sequence and interrelationships of the key validation experiments:

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of LEV reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol or water. Store at -20°C.

- Working Standard Solutions: Prepare serial dilutions of the primary stock solution in methanol or water to cover the desired calibration range (e.g., 5–80 μg/mL).

- Internal Standard Solution (e.g., Theophylline, 1 mg/mL): Prepare similarly to the LEV stock solution.

Sample Preparation (Liquid-Liquid Extraction)

This is a critical step for clean samples and a long column life.

- Pipette 200 μL of patient serum, calibration standard, or QC sample into a microcentrifuge tube.

- Add 10 μL of the internal standard working solution.

- Add 200 μL of DMSO as the extracting solvent.

- Vortex mix vigorously for 30 seconds to ensure complete protein precipitation and drug extraction.

- Centrifuge at 12,000 rpm (or ~20,000 g) for 10 minutes at room temperature.

- Carefully transfer the clear supernatant into an HPLC vial for injection [2] [6].

Alternative: Protein Precipitation [3] [4] For a simpler preparation, add 300 μL of plasma with 50 μL of IS, then mix with 3 mL of acetonitrile. Vortex and centrifuge. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dry residue with 350 μL of mobile phase before injection.

HPLC-UV Analysis and Data Calculation

- Set up the HPLC system according to the chosen conditions from Table 1. Allow the system to stabilize and achieve a stable baseline.

- Inject the reconstituted samples (10-40 μL as per method) into the chromatograph.

- A representative chromatogram should show clear baseline separation of LEV and the IS from any endogenous serum components.

- Data Analysis:

- Plot the peak area ratio (LEV / IS) against the nominal concentration of the calibration standards.

- Perform linear regression analysis to obtain the calibration curve: y = mx + c.

- Use the resulting equation to calculate the concentration of LEV in unknown patient samples by interpolating the measured peak area ratio.

Applications in Clinical Research and Drug Development

The validated HPLC-UV method for this compound has significant applications:

- Therapeutic Drug Monitoring (TDM): A study of 1383 patients demonstrated the clinical utility of this method. It was found that 82.47% of patients with serum levels within the therapeutic range (5–41 μg/mL) achieved good seizure control, while 58.62% of patients with sub-therapeutic levels experienced increased seizure frequency, highlighting the importance of TDM [2].

- Assessment of Compliance and Drug Interactions: The same study identified poor compliance in 112 patients and noted that co-medication with sodium valproate, phenytoin, and carbamazepine could affect LEV levels, enabling clinicians to make informed dose adjustments [2].

- Pharmacokinetic Studies: The method is suitable for estimating key pharmacokinetic parameters (C~max~, T~max~, AUC, t~1/2~) in patients, supporting bioequivalence and drug development studies [4].

Troubleshooting and Best Practices

- Poor Peak Shape: Ensure the mobile phase is freshly prepared and properly degassed. Check column performance. Conditioning the column with the mobile phase is crucial.

- Low Recovery: Verify the extraction solvent ratio and vortexing time. Ensure the pH is controlled if necessary.

- Noisy Baseline/Signal Drift: Use high-quality HPLC-grade solvents. Purge the HPLC system thoroughly. Check the UV lamp age and energy.

- Retention Time Shift: Maintain a constant column temperature and a precise, pulse-free flow rate.

Conclusion

The HPLC-UV method described provides a robust, precise, and accurate framework for quantifying this compound in human serum. Its validation in accordance with international guidelines ensures the reliability of data for clinical decision-making in TDM and for use in pharmacokinetic research. The method is particularly valuable for its cost-effectiveness and accessibility, making it a practical choice for routine application in clinical laboratories.

References

- 1. HPLC–based methods for the determination of ... [sciencedirect.com]

- 2. Therapeutic drug monitoring of this compound : Method ... validation [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Simple HPLC-UV Assay ... [mdpi.com]

- 4. Determination of this compound in Plasma by a Modified ... [mathewsopenaccess.com]

- 5. Hacettepe University Journal of the Faculty of Pharmacy »... [dergipark.org.tr]

- 6. Method development and validation for estimation of ... [bio-protocol.org]

Comprehensive Application Notes and Protocols for Therapeutic Drug Monitoring of Levetiracetam

Introduction to Levetiracetam and Therapeutic Drug Monitoring

This compound is a broad-spectrum antiepileptic drug (AED) with a unique mechanism of action that involves binding to synaptic vesicle protein 2A (SV2A), modulating synaptic neurotransmitter release. Unlike traditional AEDs, it exhibits minimal protein binding (<10%), linear pharmacokinetics, and negligible hepatic metabolism via cytochrome P450 enzymes, making it favorable for patients on multiple medications. Despite its relatively wide therapeutic window (10-40 μg/mL) and predictable pharmacokinetics in healthy individuals, significant inter-individual variability in drug concentrations has been observed across diverse patient populations, necessitating therapeutic drug monitoring (TDM) in specific clinical scenarios.

Therapeutic drug monitoring of this compound is particularly valuable in special populations where pharmacokinetic alterations are anticipated, including pediatric and geriatric patients, pregnant women, individuals with renal impairment, and patients receiving concomitant enzyme-inducing drugs. Research demonstrates that approximately 30-40% of patients may exhibit subtherapeutic this compound concentrations, while 10-12% show supratherapeutic levels, emphasizing the importance of concentration-guided dosing. Clinical studies have established a correlation between serum concentrations and both efficacy and toxicity, with one comprehensive investigation documenting improved seizure control in 82.5% of patients whose levels were within the therapeutic range compared to only 58.6% with subtherapeutic concentrations.

Analytical Methods for this compound Quantification

Method Selection and Validation Parameters

Accurate quantification of this compound in biological matrices requires precise, sensitive, and specific analytical methods. The most commonly employed techniques include high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). When developing and validating these methods, several key parameters must be addressed according to international guidelines such as the International Conference on Harmonisation (ICH) Q2(R1). Specificity ensures no interference from endogenous compounds or concomitant medications, while linearity confirms the method's ability to obtain test results proportional to analyte concentration within a specified range (typically 2.5-80 μg/mL for this compound). Precision (both intra-day and inter-day) should demonstrate relative standard deviation (%RSD) values ≤15%, and accuracy should yield percent recovery values within 85-115% of the true value. Additionally, methods must establish the limit of detection (LOD) and limit of quantification (LOQ), with robustness testing evaluating method reliability under slight variations in experimental conditions.

HPLC-UV Method Protocol

The HPLC-UV method represents a cost-effective and widely accessible approach for this compound TDM, particularly suitable for resource-limited settings. The following protocol has been successfully validated according to ICH guidelines:

- Instrumentation: Thermo-Finnigan Surveyor HPLC system with UV detector, C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size), and Chromquest software.

- Mobile Phase: Potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile (92:8 v/v), filtered through 0.47 μm membrane filter and degassed prior to use.

- Chromatographic Conditions: Flow rate of 1.2 mL/min, column temperature maintained at 40°C, detection wavelength of 205 nm, injection volume of 10 μL, and total run time of 15 minutes.

- Sample Preparation: 200 μL of serum sample is spiked with 10 μL of internal standard (theophylline, 1 mg/mL), followed by addition of 200 μL dimethyl sulfoxide (DMSO) as extracting agent. The mixture is vortexed for 30 seconds and centrifuged at 12,000 rpm for 10 minutes at 21°C. The supernatant is transferred to HPLC vials for analysis.

- Validation Parameters: Retention times for this compound and internal standard are 12 ± 0.4 and 14 ± 0.5 minutes, respectively. The method demonstrates linearity (r² > 0.999) across 2.5-80 μg/mL, with LOD and LOQ of 0.5 μg/mL and 1.5 μg/mL, respectively.

LC-MS/MS Method Protocol

Liquid chromatography-tandem mass spectrometry offers enhanced sensitivity and specificity for this compound quantification, making it particularly suitable for pediatric samples or situations requiring simultaneous monitoring of multiple antiepileptic drugs:

- Instrumentation: Liquid chromatography system coupled with tandem mass spectrometer equipped with electrospray ionization (ESI) source.

- Chromatographic Conditions: C18 reverse-phase column (100 × 2.1 mm, 2.6 μm particle size), mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile with gradient elution, flow rate of 0.4 mL/min, and injection volume of 5 μL.

- Mass Spectrometric Conditions: ESI source in positive ion mode, multiple reaction monitoring (MRM) transitions of 171.1 → 126.1 for this compound and 181.1 → 124.1 for internal standard (this compound-d6), with dwell time of 200 msec per transition.

- Sample Preparation: 50 μL of serum sample is protein-precipitated with 150 μL of acetonitrile containing internal standard, vortexed for 60 seconds, and centrifuged at 14,000 rpm for 10 minutes. The supernatant is diluted with water and transferred to autosampler vials.

- Validation Parameters: Linear range of 1-100 μg/mL (r² > 0.995), LOD and LOQ of 0.3 μg/mL and 1.0 μg/mL, respectively, with intra-day and inter-day precision <12% RSD.

Table 1: Comparison of Analytical Methods for this compound Quantification

| Parameter | HPLC-UV Method | LC-MS/MS Method |

|---|---|---|

| Linear Range (μg/mL) | 2.5-80 | 1-100 |

| LOD (μg/mL) | 0.5 | 0.3 |

| LOQ (μg/mL) | 1.5 | 1.0 |

| Intra-day Precision (%RSD) | <8% | <10% |

| Inter-day Precision (%RSD) | <10% | <12% |

| Accuracy (% Recovery) | 92-105% | 94-108% |

| Retention Time (min) | 12 ± 0.4 | 4.2 ± 0.2 |

| Sample Volume | 200 μL | 50 μL |

| Analysis Time | 15 minutes | 8 minutes |

| Key Advantages | Cost-effective, widely available | High sensitivity, multiplexing capability |

Clinical Protocol and Interpretation

Indications for TDM and Sample Collection

Therapeutic drug monitoring of this compound is clinically indicated in specific scenarios where pharmacokinetic alterations are anticipated or when clinical response does not align with expectations based on administered dosage. Key indications include: assessment of patient compliance (particularly important given that approximately 16% of patients with subtherapeutic levels demonstrate poor adherence), evaluation of suspected drug toxicity even within the therapeutic range, management of patients with renal impairment (as 66% of this compound is excreted unchanged in urine), dose optimization in pregnant women experiencing physiological changes that alter drug disposition, and patients receiving concomitant enzyme-inducing antiepileptic drugs (EIAEDs) such as carbamazepine, phenytoin, or oxcarbazepine, which can increase this compound clearance by 24-60%.

Proper sample collection is critical for accurate TDM interpretation. Trough samples should be collected immediately before the next scheduled dose, typically 12 hours after the previous dose for twice-daily regimens. For sustained-release formulations, blood should be drawn a minimum of 12 hours after the last dose. Samples must be collected in red-top or serum gel tubes, centrifuged within 2 hours of collection, and the separated serum stored refrigerated or frozen if analysis cannot be performed immediately. Clinical information including time of last dose, sampling time, dosage regimen, concomitant medications, renal function, and clinical status must accompany all sample requests to facilitate appropriate interpretation.

Interpretation of Serum Concentrations

Table 2: this compound Therapeutic Range and Clinical Correlation

| Concentration Range (μg/mL) | Classification | Clinical Correlation | Recommended Action |

|---|---|---|---|

| <10 | Subtherapeutic | Increased seizure frequency (58.6% of patients) | Assess compliance, consider dose increase |

| 10-40 | Therapeutic | Optimal response (82.5% with good seizure control) | Maintain current dose if clinically effective |

| >40 | Supratherapeutic | Potential toxicity (somnolence, asthenia, dizziness) | Evaluate for adverse effects, consider dose reduction |

Interpretation of this compound concentrations requires careful clinical correlation, as some patients may experience efficacy outside the conventional therapeutic range or toxicity within it. Population studies indicate that approximately 58.5% of patients exhibit concentrations within the therapeutic range (10-40 μg/mL), while 29.9% show subtherapeutic levels (<10 μg/mL), and 11.6% demonstrate supratherapeutic concentrations (>40 μg/mL). The therapeutic range represents a population-derived guide rather than absolute thresholds for individual patients. Clinicians should establish individualized therapeutic concentrations based on clinical response, with particular attention to the following scenarios: elderly patients often require lower doses to achieve therapeutic concentrations due to age-related decline in renal function, pediatric patients typically need higher mg/kg doses compared to adults due to enhanced clearance, and patients on enzyme-inducing AEDs may require dose adjustments to maintain therapeutic efficacy.

TDM in Special Populations

Age-Specific Considerations

Pediatric patients exhibit significant pharmacokinetic differences compared to adults, with 30-70% higher this compound clearance per body weight, necessitating higher mg/kg dosing to achieve therapeutic concentrations. Children between 1 month and 16 years require doses ranging from 10-30 mg/kg twice daily, with the highest weight-adjusted doses needed in children under 6 years. TDM is particularly valuable in this population due to age-dependent metabolic variations and potential compliance challenges. Conversely, elderly patients (≥65 years) demonstrate approximately 40% reduced this compound clearance primarily due to age-related decline in renal function, resulting in higher drug exposure at equivalent doses. Initial doses in the elderly should be reduced by 30-50% with subsequent titration guided by TDM and clinical response. Population studies indicate that approximately 85% of pediatric patients and 88% of elderly patients achieve therapeutic concentrations with appropriate dose adjustments based on TDM results.

Renal Impairment and Pregnancy

Renal function significantly impacts this compound elimination, as the drug is primarily excreted unchanged in urine. Patients with creatinine clearance below 80 mL/min require dose reduction, with recommendations suggesting 50% dose reduction for moderate renal impairment (CLcr 30-70 mL/min) and 75% reduction for severe renal impairment (CLcr <30 mL/min). Hemodialysis effectively removes this compound (approximately 50% clearance during a 4-hour session), necessitating supplemental dosing post-dialysis. In pregnant women, physiological changes including increased glomerular filtration rate and expanded volume of distribution can reduce this compound concentrations by up to 60% during the second and third trimesters, potentially requiring dose increases to maintain seizure control. Postpartum, a return to pre-pregnancy dosing is typically necessary within 2-3 weeks.

Table 3: this compound Dose Adjustment in Special Populations

| Population | Pharmacokinetic Changes | Dose Adjustment Recommendations | Monitoring Parameters |

|---|---|---|---|

| Neonates | Clearance: Highly variable, lower in first week | 7 mg/kg twice daily, titrate cautiously | Serum concentrations, efficacy, tolerability |

| Children (1 mo-12 yr) | Clearance: 30-70% higher than adults | 10-25 mg/kg twice daily (dose based on age) | Serum concentrations, behavioral changes |

| Elderly (>65 yr) | Clearance: 40% lower than adults | 30-50% lower initial doses | Renal function, serum concentrations |

| Renal Impairment | Clearance: Correlates with CLcr | 25-75% reduction based on CLcr | Serum creatinine, CLcr, trough concentrations |

| Pregnancy | Clearance: Increases up to 60% | May require 50-100% dose increase | Monthly TDM, clinical seizure frequency |

| Hepatic Impairment | Minimal changes (not extensively metabolized) | Usually not required | Clinical response, albumin levels |

Clinical Decision-Making and Workflow

The implementation of this compound TDM follows a structured process from sample collection to clinical interpretation and dose adjustment. The following workflow diagram illustrates the comprehensive TDM protocol:

Figure 1: Clinical Decision-Making Workflow for this compound TDM

The analytical methodology for this compound quantification follows a standardized process with quality control measures at each stage, as illustrated below:

Figure 2: Analytical Workflow for this compound Quantification